molecular formula C12H11ClN2 B057722 5-Chloro-N-phenylbenzene-1,2-diamine CAS No. 68406-47-3

5-Chloro-N-phenylbenzene-1,2-diamine

Cat. No. B057722
CAS RN: 68406-47-3
M. Wt: 218.68 g/mol
InChI Key: YRPYUECFYIYBGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-Chloro-N-phenylbenzene-1,2-diamine often involves nucleophilic substitution reactions. For example, the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure leads to the formation of cyclization products, showcasing the reactivity of chlorinated nitrobenzene derivatives towards diamines (Ibata, Zou, & Demura, 1995). Another example includes the preparation of fluorinated diamine monomers through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction (Yang & Hsiao, 2004).

Molecular Structure Analysis

The molecular structure of related compounds often features complex ring systems and substituent groups that influence their chemical behavior. For instance, phosphorus–nitrogen compounds like spiro- and crypta-phosphazene derivatives have been synthesized, showing the versatility of diamine reactions in forming cyclic compounds with interesting structural characteristics (Ilter et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 5-Chloro-N-phenylbenzene-1,2-diamine highlight their reactivity and potential for forming diverse products. For example, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of various chlorinated products, indicating the reactivity of such compounds toward halogenation (Calvert, Hartshorn, Robinson, & Wright, 1992).

Physical Properties Analysis

The physical properties of compounds structurally related to 5-Chloro-N-phenylbenzene-1,2-diamine, such as polyimides and polyamides derived from similar diamines, include high glass transition temperatures, indicating thermal stability, and excellent solubility in common organic solvents, which is beneficial for processing and application (Liaw, Huang, Hsu, & Chen, 2002).

Chemical Properties Analysis

The chemical properties of analogues of 5-Chloro-N-phenylbenzene-1,2-diamine reveal their potential for further chemical modifications and applications. The solubility, thermal stability, and reactivity towards various chemical reactions make these compounds interesting for research and potential industrial applications. The synthesis of polyimides from diamines with phenyl phenoxy groups illustrates the versatility and chemical resilience of these materials (Morikawa, Miyata, & Nishimura, 2012).

Scientific Research Applications

  • Synthesis of Oligomeric Domains : Krebs and Jørgensen (2002) explored the synthesis of oligomeric domains using monomers related to 5-Chloro-N-phenylbenzene-1,2-diamine. They investigated the creation of zigzag type stacks of trimers and 9-mers of different diureidobenzenes and diureidonaphthalenes through X-ray crystallography and NMR (Krebs & Jørgensen, 2002).

  • Reactions under High Pressure : Ibata, Zou, and Demura (1995) studied the reactions of similar compounds under high pressure, focusing on the formation of cyclization products. They examined how different diamines, including those related to 5-Chloro-N-phenylbenzene-1,2-diamine, react with tetrachloronitrobenzene (Ibata et al., 1995).

  • Gas Separation Membranes : Dinari, Ahmadizadegan, and Asadi (2015) explored the use of a novel diamine with ether and phenyl linkages in the fabrication of poly(ether imide)s thin films, which show potential in gas separation applications. Their research highlighted the synthesis of the diamine and its application in creating polymers with desirable properties for gas separation (Dinari et al., 2015).

  • Fluorinated Polyimides : Yang and Hsiao (2004) synthesized novel fluorinated diamine monomers and used them to create fluorinated polyimides with beneficial properties such as solubility, thermal stability, and low color intensity. These polymers are potential candidates for various high-performance applications (Yang & Hsiao, 2004).

  • Synthesis of Organosoluble Polyimides : Liaw, Liaw, and Yu (2001) investigated the synthesis of new polyimides based on flexible diamines, highlighting the process of creating organosoluble polyimides with advantageous thermal and solubility properties (Liaw et al., 2001).

Safety And Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-chloro-2-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYUECFYIYBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987980
Record name 4-Chloro-N~2~-phenylbenzene-1,2-diamine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-phenylbenzene-1,2-diamine

CAS RN

68406-47-3
Record name 4-Chloro-N2-phenyl-1,2-benzenediamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-phenylbenzene-1,2-diamine
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Record name 4-Chloro-N~2~-phenylbenzene-1,2-diamine
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Record name 5-chloro-N-phenylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a mixture of (5-chloro-2-nitrophenyl)phenylamine (1.36 g, 5.47 mmol) in a 3:1 mixture of MeOH:water (120 mL) were added NH4Cl (1.76 g, 32.81 mmol) and iron powder (1.22 g, 21.88 mmol) and the reaction mixture heated at 90° C. for 2 h. After cooling to RT, the solid was filtered through a pad of Celite® and washed with additional MeOH. The filtrate was concentrated in vacuo and the resulting residue partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound as a brown oil (980 mg, 82%). LCMS (Method C): RT 3.57 min [M+H]+ 219.0
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Reddy, EV Reddy, L Sunil - chemistry-journal.org
A multi-kilo scale synthesis high purity Clobazam, 7-chloro-1-methyl-5-phenyl-1, 5-dihydro-2H-benzo [b][1, 4] diazepine-2, 4 (3H)-dione (1) has been achieved using a highly …
Number of citations: 0 chemistry-journal.org

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